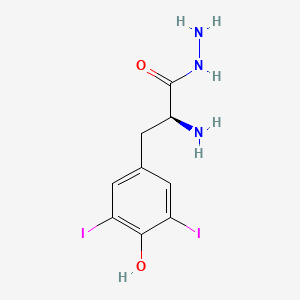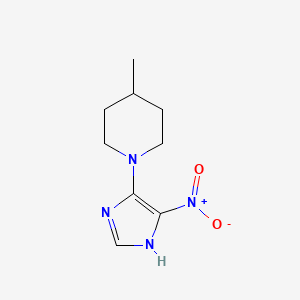
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate is an organic compound with a complex structure that includes chloro, acetyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethoxyphenol to introduce the chloro groups. This is followed by acetylation using chloroacetyl chloride in the presence of a base such as pyridine to form the chloroacetyl derivative. Finally, the acetylation of the phenolic hydroxyl group with acetic anhydride yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives.
Hydrolysis: Formation of phenolic and carboxylic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced analogs.
Applications De Recherche Scientifique
2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(chloroacetyl)-3,5-dimethoxyphenyl acetate involves its interaction with various molecular targets. The chloro and acetyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or modification of proteins. The methoxy groups may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetyl chloride: Shares the chloroacetyl functional group but lacks the methoxy and phenyl acetate groups.
3,5-Dimethoxyphenyl acetate: Similar structure but without the chloro and chloroacetyl groups.
Propriétés
Numéro CAS |
72565-71-0 |
|---|---|
Formule moléculaire |
C12H12Cl2O5 |
Poids moléculaire |
307.12 g/mol |
Nom IUPAC |
[2-chloro-6-(2-chloroacetyl)-3,5-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C12H12Cl2O5/c1-6(15)19-12-10(7(16)5-13)8(17-2)4-9(18-3)11(12)14/h4H,5H2,1-3H3 |
Clé InChI |
WHHQPPWENMBXBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=CC(=C1Cl)OC)OC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)


![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)

![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)

